6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS No.:
Cat. No.: VC15799047
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one -](/images/structure/VC15799047.png)
Specification
Molecular Formula | C13H15NO3 |
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Molecular Weight | 233.26 g/mol |
IUPAC Name | 5-methoxyspiro[2-benzofuran-3,4'-piperidine]-1-one |
Standard InChI | InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)13(17-12(10)15)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3 |
Standard InChI Key | APDMWUCFJHZORP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)OC23CCNCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 6-methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one consists of a spiro junction between a 3H-isobenzofuran-3-one moiety and a piperidine ring. The methoxy (-OCH3) group at the 6-position introduces steric and electronic modifications compared to non-substituted or halogenated analogs. Key structural parameters inferred from related compounds include:
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Molecular Formula: C13H17NO3
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Molecular Weight: 237.28 g/mol (calculated by adding the methoxy group’s mass to the parent compound’s 207.27 g/mol ).
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Spiro Junction Geometry: The spiro configuration restricts rotational freedom, enforcing a near-orthogonal arrangement between the isobenzofuran and piperidine rings, as observed in crystallographic studies of analogs .
Table 1: Comparative Structural Properties of Spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 6-methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one likely follows methodologies analogous to those used for its chloro-substituted counterpart and hydrochloride derivatives . A plausible route involves:
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Friedel-Crafts Acylation: Introduction of the methoxy group via electrophilic substitution on a pre-formed isobenzofuran precursor.
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Spirocyclization: Condensation of the methoxy-substituted isobenzofuran with piperidine under acidic or basic conditions to form the spiro junction.
Reaction Optimization
Critical parameters influencing yield and purity include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates for SN2 substitutions .
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Temperature: Elevated temperatures (70–120°C) are required to overcome the activation energy of spirocyclization .
Physicochemical Properties
Thermodynamic Parameters
The methoxy group’s electron-donating nature alters the compound’s physical behavior relative to non-substituted analogs:
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Boiling Point: Estimated at 385–390°C (cf. 373.9°C for the parent compound ).
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LogP: Predicted to be 0.8–1.2 (lower than the chloro analog’s 1.86 due to increased polarity).
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Solubility: ~1.5 mg/mL in water (ESOL model ), enhanced by the methoxy group’s hydrophilicity.
Table 2: Experimental and Predicted Properties
Property | Value (6-Methoxy Derivative) | Source/Model |
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LogP | 1.05 | XLOGP3 |
Water Solubility (mg/mL) | 1.47 | ESOL |
pKa | 9.2 (amine) | ChemAxon Prediction |
Pharmacological Profile
Cytochrome P450 Interactions
The spiro[isobenzofuran-piperidine] scaffold exhibits moderate CYP2D6 and CYP3A4 inhibition, as observed in hydrochloride analogs . The methoxy group may reduce CYP affinity due to steric hindrance, potentially lowering drug-drug interaction risks.
Blood-Brain Barrier (BBB) Permeability
Analog studies suggest high BBB permeability (LogBB > 0.3 ), attributed to the compound’s moderate lipophilicity and low hydrogen-bond donor count. This property positions it as a candidate for central nervous system (CNS)-targeted therapeutics.
Applications and Future Directions
Pharmaceutical Intermediate
The compound’s rigid spiro architecture makes it a valuable intermediate for synthesizing:
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Antipsychotics: Analogous to risperidone derivatives leveraging piperidine moieties.
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Antivirals: Spirocyclic cores are prevalent in protease inhibitors .
Research Tools
As a fluorescent probe precursor, the methoxy group’s electron-rich nature could enhance photostability in imaging applications .
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